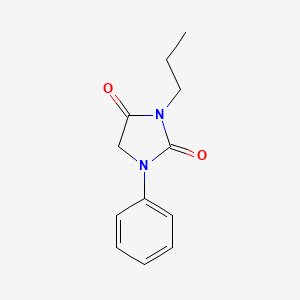

1-Phenyl-3-n-propyl hydantoin

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H14N2O2 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

1-phenyl-3-propylimidazolidine-2,4-dione |

InChI |

InChI=1S/C12H14N2O2/c1-2-8-13-11(15)9-14(12(13)16)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |

InChI Key |

HPAYHAWJBBRXPU-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C(=O)CN(C1=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Phenyl 3 N Propyl Hydantoin and Analogous N Substituted Hydantoins

Classical and Established Synthetic Routes to Hydantoins

The foundational methods for constructing the hydantoin (B18101) core have been established for over a century and remain relevant in contemporary organic synthesis. These routes typically involve the cyclization of key intermediates derived from amino acids or carbonyl compounds.

Bucherer-Bergs Reaction and its Modern Adaptations

The Bucherer-Bergs reaction, first reported by Bergs in 1929 and later elaborated upon by Bucherer, is a multicomponent reaction that stands as one of the most convenient methods for preparing 5-substituted and 5,5-disubstituted hydantoins. wikipedia.orgencyclopedia.pub The classical approach involves heating an aldehyde or ketone with potassium or sodium cyanide and ammonium (B1175870) carbonate in an aqueous ethanol (B145695) solution. nih.govresearchgate.net The reaction proceeds through the formation of an α-amino nitrile intermediate, which then undergoes cyclization to form the hydantoin ring. alfa-chemistry.commdpi.com

The general mechanism involves several key steps:

Formation of a cyanohydrin from the starting carbonyl compound.

Reaction with ammonia (B1221849) (from ammonium carbonate) to form an α-amino nitrile.

Nucleophilic addition of the amino group to carbon dioxide (from ammonium carbonate) to form a cyano-carbamic acid.

Intramolecular cyclization to a 5-imino-oxazolidin-2-one.

Rearrangement to the final hydantoin product. wikipedia.orgalfa-chemistry.com

While highly effective, the classical Bucherer-Bergs reaction can be limited by long reaction times and the generation of racemic products. ikm.org.my Modern adaptations have sought to address these issues. For instance, the use of ultrasonication has been shown to accelerate hydantoin formation and allow the reaction to proceed at lower temperatures. wikipedia.orgmdpi.com Another significant advancement is the development of continuous-flow methods. organic-chemistry.org This approach, which uses a two-feed system for organic substrates and aqueous reagents, enhances the interfacial area, allows for precise control of stoichiometry, and can achieve nearly quantitative conversions in significantly reduced time (e.g., within 32 minutes at 120°C). organic-chemistry.org Modifications to the solvent system, such as using acetamide (B32628) or propylene (B89431) glycol, have also been employed to improve yields, particularly for less reactive ketones like benzophenone (B1666685) in the synthesis of Phenytoin (B1677684). nih.govmdpi.com

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| Ketone/Aldehyde | KCN, (NH₄)₂CO₃ | Aqueous EtOH, 60-70°C | 5,5-Disubstituted Hydantoin | Good | nih.gov |

| Benzophenone | NaCN, (NH₄)₂CO₃ | 60% EtOH, 58-62°C, 90h | Phenytoin | 67% | mdpi.com |

| Benzophenone | KCN, (NH₄)₂CO₃ | Propylene Glycol, Steel Bomb | Phenytoin | 91-96% | mdpi.com |

| Various Carbonyls | KCN, (NH₄)₂CO₃ | Continuous-flow, Ethyl Acetate, 120°C, 20 bar, 30 min | Various Hydantoins | Quantitative | organic-chemistry.org |

Urech Hydantoin Synthesis and Derivatives

The Urech hydantoin synthesis, first described by Friedrich Urech in 1873, is a fundamental method for preparing hydantoins from α-amino acids. wikipedia.orgwikipedia.org The reaction involves treating an amino acid with potassium cyanate (B1221674) (KCNO) and an acid, typically hydrochloric acid. ikm.org.mywikipedia.org The process begins with the formation of a ureido acid (hydantoic acid) intermediate, which subsequently undergoes acid-catalyzed intramolecular cyclization to yield the hydantoin product. ikm.org.myresearchgate.net

This method is particularly valuable as it starts from readily available amino acids, allowing for the synthesis of a wide variety of 5-substituted hydantoins. researchgate.netikm.org.my A simple and efficient procedure involves a three-step process: esterification of the α-amino acid, reaction with potassium cyanate to form the ureido derivative, and finally, acid-catalyzed cyclization to afford the hydantoin in good to excellent yields. ikm.org.my

Read-Type Reactions and Related Approaches

The Read reaction is closely related to and sometimes considered synonymous with the Urech synthesis. nih.gov It specifically refers to the reaction of α-amino acids with sodium cyanate under acidic conditions to form the hydantoin ring. nih.gov The underlying chemistry, involving the formation and cyclization of a ureido acid intermediate, is the same as in the Urech synthesis.

Variations and related approaches expand the scope of this methodology. Instead of starting with α-amino acids, one can use α-amino nitriles, which can be cyclized using inorganic cyanates or organic isocyanates. nih.gov Another common strategy involves reacting α-amino acids or their esters with isocyanates. ikm.org.my For example, the synthesis of the target compound, 1-phenyl-3-n-propyl hydantoin, can be achieved by refluxing N-phenyl glycine (B1666218) with n-propyl isocyanate in toluene (B28343), resulting in a 59% yield. prepchem.com This approach directly introduces substituents at both the N-1 and N-3 positions of the hydantoin ring.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| N-phenyl glycine | n-propyl isocyanate | Toluene, Reflux, 5.5 hours | This compound | 59% | prepchem.com |

| α-Amino Acid | Potassium Cyanate | Acidic conditions | 5-Substituted Hydantoin | Good | ikm.org.my |

Condensation Reactions Involving Urea (B33335) Derivatives

The direct condensation of urea or its derivatives with carbonyl-containing compounds is another classical route to hydantoins. The most famous example is the Biltz synthesis of Phenytoin, which involves the base-catalyzed condensation of benzil (B1666583) (an α-dicarbonyl compound) with urea. nih.govikm.org.my This method remains a straightforward approach for synthesizing 5,5-diphenylhydantoin and its analogues. nih.gov

Other condensation strategies have also been developed. The Beller method utilizes palladium catalysis to react various aldehydes with ureas and carbon monoxide to produce mono-, di-, and trisubstituted hydantoins. nih.gov Furthermore, α-amino esters can be heated with urea in a solvent like DMF to prepare N-1 and N-3 unsubstituted hydantoins. nih.gov A simple reaction of α-amino methyl ester hydrochlorides with carbamates can also yield 3-substituted, 5-substituted, or 3,5-disubstituted hydantoins via ureido intermediates that cyclize under basic conditions. organic-chemistry.org

Modern and Sustainable Synthetic Strategies

Contemporary approaches to hydantoin synthesis often prioritize efficiency, atom economy, and the generation of molecular diversity from simple starting materials. Multicomponent reactions are at the forefront of these modern strategies.

Multicomponent Reactions (MCRs) for Hydantoin Ring Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are highly efficient for building complex heterocyclic scaffolds like hydantoins. nih.govresearchgate.net The Bucherer-Bergs reaction is itself a classic example of an MCR. encyclopedia.pubnih.gov

Modern MCRs offer alternative pathways and expand the structural diversity of accessible hydantoins. One notable example is the Ugi MCR, which can be followed by a cyclization step to yield hydantoins. organic-chemistry.org In one microwave-assisted, one-pot strategy, an Ugi reaction is performed, and a subsequent base-induced cyclization, where an alkyne group acts as a leaving group, affords the hydantoin ring. organic-chemistry.org Another innovative approach involves a sequential multicomponent domino process. For example, carbodiimides can be generated in situ and then reacted with a suitable acid derivative to trigger a domino sequence of condensation, intramolecular aza-Michael addition, and acyl migration to form complex hydantoin structures. nih.gov These MCR strategies are powerful tools for rapidly generating libraries of hydantoin derivatives for screening in drug discovery programs. researchgate.net

Solid-Phase Organic Synthesis (SPOS) of Hydantoin Derivatives

Solid-phase organic synthesis (SPOS) has emerged as a powerful strategy for the preparation of hydantoin libraries. This approach involves attaching a starting material to a solid support, carrying out a series of reactions, and then cleaving the final product from the support. researchgate.net

One common SPOS approach begins with anchoring an amino acid to a resin. The synthesis proceeds through the formation of a urea derivative, followed by a cyclative cleavage from the solid support, which concurrently forms the hydantoin ring. researchgate.net An alternative strategy involves the use of a dipeptide anchored to the resin. The free terminal amino group is then reacted with a carbonic acid derivative like phosgene (B1210022) or 1,1'-carbonyldiimidazole (B1668759) (CDI) to construct the hydantoin scaffold. researchgate.net

A key advantage of SPOS is the ability to easily purify intermediates by simple filtration and washing, which is particularly beneficial for the generation of compound libraries for screening purposes. nih.gov For instance, a library of amphipathic hydantoins was successfully synthesized using a parallel solid-phase approach starting from a resin-bound dipeptide skeleton. nih.gov

Key Steps in a Representative Solid-Phase Hydantoin Synthesis: nih.gov

| Step | Description | Reagents |

| 1 | Loading | An orthogonally protected amino acid is attached to a solid support (e.g., polystyrene resin). |

| 2 | Deprotection | The protecting group on the terminal amine is removed. |

| 3 | Cyclization | The exposed amine reacts with a carbonylating agent to form the hydantoin ring. |

| 4 | Cleavage | The final hydantoin derivative is cleaved from the resin. |

Microwave-Assisted Synthesis (MAS) Techniques

Microwave-assisted synthesis (MAS) has revolutionized the synthesis of hydantoins by significantly reducing reaction times and often improving yields compared to conventional heating methods. asianpubs.orgucl.ac.be The rapid and efficient heating provided by microwave irradiation can accelerate reaction rates, leading to the quick formation of the hydantoin core. asianpubs.org

MAS has been successfully applied to various hydantoin synthesis strategies, including the Urech synthesis from L-amino acids. beilstein-journals.orgnih.gov In one example, a two-step, one-pot microwave-assisted synthesis of 5-monosubstituted hydantoins was developed, demonstrating excellent functional group tolerance and providing yields up to 89%. beilstein-journals.orgnih.gov This method involves the N-carbamylation of an amino acid followed by acid-induced intramolecular cyclization, all under microwave irradiation. beilstein-journals.orgnih.gov

The Biltz synthesis of phenytoin and its derivatives has also been significantly improved using microwave activation, with reported yields exceeding 80%. mdpi.com The use of solvents like DMSO or dioxane/H₂O under microwave conditions has proven effective. ucl.ac.be

Comparison of Conventional vs. Microwave-Assisted Hydantoin Synthesis: ucl.ac.be

| Method | Reaction Time | Yield |

| Conventional Heating | 2 hours | Lower |

| Microwave-Assisted | 30 minutes | 76% (for phenytoin) |

Mechanochemical Synthesis Approaches

Mechanochemical synthesis, which involves reactions induced by mechanical force (e.g., grinding or milling), offers a sustainable and often solvent-free alternative for producing hydantoins. researchgate.netrsc.org This technique can lead to high yields and purity without the need for traditional solvents, aligning with the principles of green chemistry. researchgate.net

The preparation of 3,5-disubstituted hydantoins from α-amino methyl esters has been successfully achieved through mechanochemistry using reagents like 1,1'-carbonyldiimidazole (CDI) or alkyl isocyanates. rsc.org This one-pot, two-step protocol involves the formation of a ureido ester intermediate, followed by a base-catalyzed cyclization to the hydantoin. researchgate.net The method has been applied to the synthesis of the antiepileptic drug phenytoin without the use of harmful organic solvents. researchgate.net

Furthermore, the mechanochemical preparation of active pharmaceutical ingredients such as nitrofurantoin (B1679001) and dantrolene (B1669809) has been reported, demonstrating the industrial applicability of this technology. rsc.org

Continuous Flow Chemistry in Hydantoin Production

Continuous flow chemistry is a modern manufacturing technology where reactants are continuously pumped into a reactor, and the product is continuously removed. aurigeneservices.com This approach offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation. aurigeneservices.comthieme-connect.de

The Bucherer–Bergs reaction, a classic method for hydantoin synthesis, has been adapted to a continuous flow process. thieme-connect.deresearchgate.net By utilizing a two-feed flow system for the organic substrate and the aqueous reagent solution, near-quantitative conversions were achieved in approximately 30 minutes at elevated temperature and pressure. thieme-connect.deresearchgate.net This intensified process is particularly beneficial for reactions involving multiphasic mixtures. thieme-connect.de

Regioselective N-Alkylation Strategies for this compound

The hydantoin ring possesses two nitrogen atoms, N1 and N3, that can be alkylated. Due to the higher acidity of the proton at the N3 position, it is generally more readily alkylated under basic conditions. nih.govjst.go.jp Therefore, achieving regioselective alkylation at either the N1 or N3 position is a significant challenge in the synthesis of specifically substituted hydantoins like this compound.

N1-Selective Alkylation Methodologies

Direct N1-selective alkylation of unprotected hydantoins is challenging but has been achieved under specific conditions. Research has shown that using potassium bases, such as potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS), in tetrahydrofuran (B95107) (THF) can lead to the preferential formation of N1-alkylated hydantoins in good yields. nih.govjst.go.jp The choice of solvent appears to be a critical factor in achieving this selectivity. jst.go.jp

While the exact mechanism for this N1-selectivity is not fully understood, it is proposed that the potassium base facilitates the deprotonation and subsequent alkylation at the N1 position under these specific reaction conditions. jst.go.jp This methodology has been successfully applied to various hydantoins and alkyl halides. nih.govjst.go.jp

Conditions for N1-Selective Alkylation: nih.govjst.go.jp

| Base | Solvent | Outcome |

| Potassium tert-butoxide (tBuOK) | Tetrahydrofuran (THF) | Good yield of N1-alkylated product |

| Potassium hexamethyldisilazide (KHMDS) | Tetrahydrofuran (THF) | Good yield of N1-alkylated product |

N3-Selective Alkylation Methodologies

N3-selective alkylation is more common due to the greater acidity of the N3 proton. nih.govjst.go.jp Conventional alkylation using an alkyl halide in the presence of a weak base like potassium carbonate (K₂CO₃) typically results in the N3-monosubstituted product. jst.go.jp Stronger bases, such as sodium hydride (NaH), can lead to a mixture of N3-monoalkylated and N1,N3-dialkylated products. jst.go.jp

A highly regioselective N3-alkylation of 5,5-diphenyl-2-thiohydantoin (B181291) has been reported using Michael acceptors (α,β-unsaturated esters) in the presence of potassium carbonate and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) under solvent-free conditions at room temperature. tandfonline.com This method provides excellent selectivity and good yields for the N3-alkylated products. tandfonline.com

Furthermore, a copper-catalyzed method for the regioselective N3-arylation of hydantoins using diaryliodonium salts has been developed. This process operates under mild conditions and is compatible with a variety of structurally diverse hydantoins. acs.org

Control of Substitution Patterns on the Hydantoin Nitrogen Atoms

The hydantoin ring possesses two distinct nitrogen atoms, an amide nitrogen (N-1) and an imide nitrogen (N-3), both of which are available for substitution. nih.gov However, controlling the regioselectivity of these substitutions presents a significant synthetic challenge. The proton on the N-3 atom is more acidic than the one on N-1, leading to preferential alkylation at the N-3 position under standard basic conditions. nih.govjst.go.jp

Historically, achieving N-1 substitution required multi-step protection-deprotection strategies. thieme-connect.de For instance, the N-3 position would first be protected, followed by alkylation at N-1, and concluding with the removal of the N-3 protecting group. jst.go.jp These methods are often inefficient and limit the diversity of achievable structures. thieme-connect.de

Recent advancements have focused on the direct, selective alkylation of the N-1 position. A significant breakthrough involves the use of specific potassium bases in an appropriate solvent. Research has demonstrated that using potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in tetrahydrofuran (THF) facilitates the direct N-1 selective methylation of hydantoins, such as the antiepileptic drug phenytoin, in good yields. nih.govjst.go.jp This method has been successfully applied to various hydantoins and alkyl halides, providing a more direct and efficient route to N-1 mono-alkylated products. nih.gov

The choice of base and solvent is crucial for controlling the reaction's regioselectivity. The conditions developed offer a practical solution to a long-standing challenge in hydantoin chemistry, enabling the synthesis of specific substitution patterns without cumbersome protecting groups. jst.go.jp

Table 1: N-1 Selective Alkylation of Phenytoin using Potassium Bases

| Alkylating Agent | Base | Solvent | Yield of N-1 Product |

|---|---|---|---|

| Methyl Iodide | tBuOK | THF | Good |

| Methyl Iodide | KHMDS | THF | Good |

| Benzyl Bromide | tBuOK | THF | Moderate |

| Allyl Bromide | tBuOK | THF | Moderate |

Data synthesized from findings reported in scientific literature. nih.govjst.go.jp

Enantioselective Synthesis of Chiral Hydantoin Analogs

The synthesis of enantioenriched hydantoins is of paramount importance, as the stereochemistry at the C-5 position often dictates biological activity. rsc.org While classical methods like the Bucherer-Bergs reaction typically yield racemic mixtures, modern asymmetric synthesis offers powerful tools to produce single enantiomers. encyclopedia.pubikm.org.my

Several state-of-the-art methods for the asymmetric synthesis of 5-monosubstituted hydantoins from achiral precursors have been developed. researchgate.net One prominent strategy is the chiral acid-catalyzed condensation . Researchers have described a single-step enantioselective synthesis of 5-monosubstituted hydantoins through the condensation of glyoxals and ureas. rsc.orgrsc.org This reaction, conducted at room temperature in the presence of a chiral phosphoric acid catalyst, can produce hydantoins in excellent yields (up to 99%) and high enantiomeric ratios (up to 98:2 e.r.). rsc.orgrsc.org Mechanistic studies suggest the reaction proceeds via a face-selective protonation of an enol intermediate, which controls the stereochemical outcome. rsc.org

Another powerful technique is the asymmetric aza-Heck cyclization , which has been successfully employed for the enantioselective synthesis of quaternary hydantoins (compounds with a fully substituted C-5 stereocenter). udel.edudigitellinc.com This method overcomes the limitations of previous approaches that were restricted to achiral products or required harsh conditions. digitellinc.com The development of new electrophiles for this reaction has expanded its scope to include the synthesis of chiral hydantoins bearing diverse aryl, alkyl, and ester functionalities. digitellinc.com

Other notable approaches include the asymmetric hydrogenation of prochiral hydantoins and the photochemical deracemisation of racemic hydantoins using a chiral diarylketone catalyst. researchgate.net These diverse methodologies provide a robust toolkit for accessing optically active hydantoin analogs for drug discovery and development. rsc.org

Table 2: Comparison of Enantioselective Methods for Hydantoin Synthesis

| Method | Catalyst Type | Key Features | Achieved Enantioselectivity |

|---|---|---|---|

| Chiral Acid Condensation | Chiral Phosphoric Acid | Single-step, mild conditions | Up to 98:2 e.r. rsc.orgrsc.org |

| Asymmetric aza-Heck Cyclization | Palladium/Chiral Ligand | Access to quaternary hydantoins | High enantioselectivity digitellinc.com |

| Photochemical Deracemisation | Chiral Diarylketone | Uses light to convert a racemate | High enantiomeric excess researchgate.net |

Development of Novel Synthetic Pathways for N-Substituted Hydantoins

Beyond controlling regioselectivity and stereochemistry, significant research has been directed toward developing entirely new and more efficient synthetic pathways to N-substituted hydantoins. These novel methods often rely on multicomponent reactions or innovative catalytic systems to streamline synthesis and enhance molecular diversity.

The Ugi four-component reaction (U-4CR) has emerged as a particularly effective strategy. nih.gov This reaction allows for the synthesis of 1,3,5-trisubstituted hydantoins in a facile two-step sequence. researchgate.net The first step is the Ugi condensation of an aldehyde, an amine, an isocyanide, and an acid component. The resulting Ugi adduct then undergoes a base-induced intramolecular cyclization to form the hydantoin ring. researchgate.netresearchgate.net This method is experimentally simple and allows for wide variation in the substitution pattern by changing the initial four components. researchgate.net

While the Bucherer-Bergs reaction is a classic method for synthesizing 5,5-disubstituted hydantoins from a ketone, cyanide, and ammonium carbonate, modern modifications have expanded its utility. encyclopedia.pubnih.govalfa-chemistry.com For example, a modified one-pot, three-step procedure has been developed where an aldehyde or ketone first reacts with liquid ammonia catalyzed by gallium(III) triflate to form an imine. Subsequent addition of a cyanide source and carbon dioxide yields the desired hydantoin. nih.gov

Furthermore, phase-transfer catalysis (PTC) has been applied to develop a highly efficient, cost-effective, and environmentally friendly protocol for the selective C-5 alkylation of hydantoins. acs.orgnih.gov This method uses only a catalytic amount of tetrabutylammonium bromide (TBAB) under mild conditions and is applicable to a wide range of hydantoin precursors and electrophiles. acs.org

A direct and relevant synthesis for a compound like this compound involves the reaction of N-phenyl glycine with n-propyl isocyanate. Refluxing these two components in a solvent such as toluene yields the target 1,3-disubstituted hydantoin. prepchem.com This approach exemplifies a straightforward construction of the hydantoin ring from an amino acid precursor and an isocyanate, a common strategy for preparing N-3 substituted hydantoins. ikm.org.my

Table 3: Overview of Novel Synthetic Pathways to Substituted Hydantoins

| Pathway | Type | Key Reactants | Main Advantages |

|---|---|---|---|

| Ugi/Cyclization | Multicomponent | Aldehyde, amine, isocyanide, acid | High diversity, operational simplicity researchgate.netresearchgate.net |

| Modified Bucherer-Bergs | Multicomponent | Ketone/Aldehyde, cyanide, ammonia, CO2 | One-pot synthesis, good for 5,5-disubstitution nih.gov |

| Phase-Transfer Catalysis | Catalytic Alkylation | Hydantoin, electrophile, PTC catalyst | Environmentally friendly, mild conditions, high yield acs.orgnih.gov |

Structural Elucidation and Spectroscopic Characterization of 1 Phenyl 3 N Propyl Hydantoin

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Through a combination of one-dimensional and two-dimensional experiments, the carbon-hydrogen framework and the spatial relationships between atoms can be established.

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Structural Confirmation

One-dimensional NMR spectra provide fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

The ¹H NMR spectrum of 1-Phenyl-3-n-propyl hydantoin (B18101) is expected to show distinct signals corresponding to the three main components of the structure: the phenyl group, the n-propyl chain, and the hydantoin methylene (B1212753) group. The aromatic protons of the phenyl ring typically appear as a complex multiplet in the downfield region. The n-propyl group gives rise to three separate signals: a triplet for the terminal methyl (-CH₃) group, a multiplet (sextet) for the central methylene (-CH₂-) group, and a triplet for the methylene group attached to the nitrogen (N-CH₂-). The hydantoin ring itself contributes a characteristic singlet for its C5 methylene protons.

The ¹³C NMR spectrum provides information on each unique carbon atom. The phenyl group shows several signals in the aromatic region (120-140 ppm). The hydantoin ring is characterized by two downfield signals for the carbonyl carbons (C=O) at the C2 and C4 positions, with the C2 (urea-like) carbon typically appearing at a slightly lower field than the C4 (amide-like) carbon. The C5 methylene carbon gives a signal in the aliphatic region, as do the three carbons of the n-propyl chain.

Predicted ¹H NMR Spectral Data for 1-Phenyl-3-n-propyl Hydantoin

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Phenyl H (ortho, meta, para) | 7.20 - 7.50 | Multiplet | - |

| Hydantoin CH₂ (H-5) | ~4.05 | Singlet | - |

| Propyl N-CH₂ | ~3.55 | Triplet | ~7.2 |

| Propyl -CH₂- | ~1.65 | Sextet | ~7.4 |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Hydantoin C=O (C-2) | ~156.5 |

| Hydantoin C=O (C-4) | ~171.0 |

| Hydantoin CH₂ (C-5) | ~49.0 |

| Phenyl C (quaternary) | ~135.0 |

| Phenyl CH (ortho, meta, para) | 126.0 - 129.5 |

| Propyl N-CH₂ | ~42.5 |

| Propyl -CH₂- | ~21.0 |

Two-Dimensional NMR Techniques (COSY, NOESY, HMBC) for Unambiguous Assignment

While 1D NMR suggests the structure, 2D NMR experiments provide definitive proof by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a clear correlation pathway through the n-propyl chain, with the N-CH₂ protons correlating to the central -CH₂- protons, which in turn correlate to the terminal -CH₃ protons. Correlations would also be observed among the coupled protons of the phenyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for connecting the different structural fragments. It shows correlations between protons and carbons that are separated by two or three bonds. Key expected correlations include:

The N-CH₂ protons of the propyl group correlating to the C2 and C4 carbonyl carbons of the hydantoin ring, confirming the attachment point of the propyl chain.

The C5 methylene protons of the hydantoin ring correlating to the C4 carbonyl carbon and the quaternary carbon of the phenyl group.

The ortho-protons of the phenyl ring correlating to the C5 carbon of the hydantoin ring, confirming the attachment of the phenyl group at the N1 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. A NOESY spectrum would show through-space correlations between the ortho-protons of the phenyl ring and the C5 methylene protons of the hydantoin ring, providing further evidence for the proposed geometry.

Application of Isotope Labeling in NMR Spectral Analysis

Isotopic labeling, the selective replacement of an atom with one of its isotopes (e.g., ¹²C with ¹³C, or ¹⁴N with ¹⁵N), is a powerful method for simplifying spectra and confirming assignments. openmedscience.com In the context of this compound, selective ¹³C or ¹⁵N labeling could be employed to achieve specific goals. openmedscience.com For instance, synthesizing the molecule with a ¹⁵N-labeled nitrogen at the N-3 position would allow for the direct observation of this nitrogen in a ¹⁵N NMR spectrum and would enable the measurement of coupling constants to adjacent protons and carbons, definitively confirming the location of the n-propyl group. openmedscience.com Similarly, using ¹³C-labeled precursors for the carbonyl groups (e.g., ¹³C-urea) would result in enriched signals for C2 and/or C4, facilitating their unambiguous assignment in the ¹³C NMR spectrum. openmedscience.com This technique is particularly valuable for confirming reaction mechanisms and for studying the conformation of the molecule in solution. openmedscience.com

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" based on its functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is dominated by the very strong absorptions of the two carbonyl groups. Because they are in slightly different chemical environments (one is part of an amide, the other is urea-like), they are expected to produce two distinct, strong stretching bands. researchgate.net Other key absorptions include C-H stretching from both the aromatic phenyl ring and the aliphatic n-propyl chain, and C=C stretching from the aromatic ring.

Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| Hydantoin C=O (C-4, amide) | Stretch | ~1775 | Strong |

| Hydantoin C=O (C-2, urea) | Stretch | ~1710 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

For this compound (molecular formula C₁₂H₁₄N₂O₂), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Common fragmentation patterns in electron ionization (EI) mass spectrometry would involve the cleavage of the molecule at its weakest bonds. Expected fragmentation pathways include:

Loss of the propyl group: Cleavage of the N-propyl bond would result in a fragment ion corresponding to [M - C₃H₇]⁺.

Ring Cleavage: The hydantoin ring can undergo fragmentation, often involving the loss of carbon monoxide (CO) or isocyanate-related fragments. researchgate.net

Formation of phenyl-containing ions: Fragments such as the phenyl cation (C₆H₅⁺) or phenylisocyanate cation (C₆H₅NCO⁺) are common.

High-Resolution Mass Spectrometry (HRMS) would provide an extremely accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the elemental formula (C₁₂H₁₄N₂O₂), distinguishing it from any other compound that might have the same nominal mass. For example, the calculated exact mass for C₁₂H₁₄N₂O₂ is 218.1055, and HRMS can measure this value to within a few parts per million, providing definitive confirmation of the compound's composition.

Elemental Composition Analysis

The elemental composition of this compound has been determined based on its molecular formula, C₁₂H₁₄N₂O₂. The theoretical percentages of carbon, hydrogen, nitrogen, and oxygen were calculated to confirm the empirical formula of the compound. This analysis is fundamental in verifying the purity and the chemical structure of the synthesized molecule.

The molecular weight of this compound is calculated from the sum of the atomic weights of its constituent atoms: 12 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms. Based on this, the elemental analysis provides the percentage by mass of each element present in the compound.

The theoretical values are presented in the data table below. These calculated percentages are crucial benchmarks for comparison against experimental results obtained from techniques such as combustion analysis.

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 12 | 144.132 | 66.03 |

| Hydrogen | H | 1.008 | 14 | 14.112 | 6.47 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 12.84 |

| Oxygen | O | 15.999 | 2 | 31.998 | 14.66 |

| Total | 218.256 | 100.00 |

Conformational Analysis and Molecular Dynamics of 1 Phenyl 3 N Propyl Hydantoin

Solution-Phase Conformational Studies

The conformation of 1-Phenyl-3-n-propyl hydantoin (B18101) in solution can be elucidated using a combination of spectroscopic techniques. These methods provide insights into the time-averaged conformation and the dynamic interplay of different conformers.

NMR-Based Conformational Probing

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state conformation of molecules. For 1-Phenyl-3-n-propyl hydantoin, both ¹H and ¹³C NMR spectroscopy would provide critical information.

Detailed analysis of the ¹H NMR spectrum, including chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) experiments, can reveal the preferred orientation of the phenyl and n-propyl groups. For instance, the chemical shifts of the protons on the methylene (B1212753) group adjacent to the N3 nitrogen and the ortho-protons of the phenyl ring would be sensitive to their local chemical environment, which is dictated by the molecule's conformation.

NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), would be particularly informative. Spatial proximities between the protons of the phenyl ring and the protons of the n-propyl chain or the hydantoin ring would generate cross-peaks in the NOESY spectrum, allowing for the determination of through-space distances and, consequently, the predominant conformation.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for this compound in CDCl₃ This table presents expected chemical shift ranges based on analogous structures. Actual values would be determined experimentally.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Hydantoin CH₂ | 3.9 - 4.2 | 45 - 50 |

| N-CH₂ (propyl) | 3.4 - 3.7 | 40 - 45 |

| CH₂ (propyl) | 1.5 - 1.8 | 20 - 25 |

| CH₃ (propyl) | 0.8 - 1.1 | 10 - 15 |

| Phenyl (ortho) | 7.3 - 7.5 | 125 - 128 |

| Phenyl (meta) | 7.4 - 7.6 | 128 - 130 |

| Phenyl (para) | 7.2 - 7.4 | 126 - 129 |

| Phenyl (ipso) | - | 135 - 140 |

| C=O (C2) | - | 155 - 160 |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a chiroptical technique used to study chiral molecules. This compound is an achiral molecule and therefore would not exhibit a CD spectrum. However, if a chiral center were introduced into the molecule, for example, by substitution at the C5 position of the hydantoin ring, CD spectroscopy would become an invaluable tool for its conformational analysis.

For a chiral analog, the CD spectrum would be highly sensitive to the molecule's three-dimensional structure. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of the chromophores, in this case, the phenyl ring and the carbonyl groups of the hydantoin ring. By comparing the experimental CD spectrum with spectra predicted from computational models of different conformers, the absolute configuration and the preferred solution-state conformation of the chiral molecule could be determined. nih.govresearchgate.net

In Silico Conformational Landscape Exploration

Computational methods provide a powerful means to explore the full conformational landscape of this compound. Techniques such as molecular mechanics (MM) and quantum mechanics (QM) calculations can be used to identify stable conformers and determine their relative energies. nih.govnih.gov

A systematic conformational search would typically involve rotating the single bonds connecting the phenyl and n-propyl groups to the hydantoin ring. For each resulting conformation, the energy would be minimized to find the nearest local minimum on the potential energy surface. This process would yield a set of low-energy conformers.

The results of such a study would likely show several low-energy conformations differing in the orientation of the phenyl and n-propyl groups. The relative populations of these conformers at a given temperature can be estimated from their calculated free energies using the Boltzmann distribution.

Table 2: Hypothetical Results of an In Silico Conformational Search for this compound This table illustrates the type of data that would be generated from a computational conformational analysis.

| Conformer | Dihedral Angle (C-N-C-C) Phenyl | Dihedral Angle (C-N-C-C) Propyl | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|---|

| 1 | 45° | 180° | 0.00 | 45.2 |

| 2 | -45° | 180° | 0.05 | 41.5 |

| 3 | 45° | 60° | 1.20 | 6.8 |

Dynamics of Intramolecular Hydrogen Bonding Networks in Hydantoin Scaffolds

The hydantoin scaffold contains two amide-like nitrogen atoms and two carbonyl groups, which can act as hydrogen bond donors and acceptors, respectively. However, in this compound, both nitrogen atoms are substituted, meaning there are no N-H protons available to act as hydrogen bond donors for the formation of intramolecular hydrogen bonds.

The conformational dynamics of this specific molecule are therefore not governed by intramolecular hydrogen bonding networks. Instead, the conformational preferences are determined by steric interactions between the substituents and the hydantoin ring, as well as electronic effects such as conjugation between the phenyl ring and the hydantoin system.

While intramolecular hydrogen bonds are absent, the carbonyl oxygens of the hydantoin ring can participate in intermolecular hydrogen bonding with solvent molecules or other molecules in the system. These intermolecular interactions can influence the conformational equilibrium and the dynamic behavior of the molecule in solution. The study of these intermolecular interactions would require different experimental and computational approaches, focusing on concentration-dependent and solvent-dependent effects.

Mechanistic Investigations of 1 Phenyl 3 N Propyl Hydantoin Formation Pathways

Elucidation of Reaction Mechanisms in Hydantoin (B18101) Synthesis

The formation of the hydantoin ring is a cornerstone of heterocyclic chemistry, with several named reactions developed for its synthesis. These methods, while versatile, proceed through distinct mechanistic pathways.

The Bucherer-Bergs reaction is a prominent one-pot method that synthesizes 5-substituted hydantoins from a carbonyl compound (ketone or aldehyde), ammonium (B1175870) carbonate, and an alkali metal cyanide. study.com The generally accepted mechanism, first proposed by Bucherer, suggests the initial formation of a cyanohydrin intermediate from the carbonyl compound and cyanide. This is followed by a reaction with ammonia (B1221849) (from ammonium carbonate) to form an α-amino nitrile. The α-amino nitrile is a key intermediate which then undergoes cyclization. Treatment of this intermediate with carbon dioxide (also from ammonium carbonate) leads to a carbamic acid derivative which subsequently cyclizes to an imino-intermediate that hydrolyzes to the final hydantoin product. nih.gov An alternative pathway suggests the α-amino nitrile reacts to form a disubstituted urea (B33335) which then cyclizes. nih.gov

The Urech hydantoin synthesis provides another classical route, involving the reaction of an α-amino acid with potassium cyanate (B1221674). study.com This reaction proceeds via the formation of a ureido acid (also known as a hydantoic acid) intermediate, which then undergoes an acid-catalyzed intramolecular cyclization to yield the hydantoin ring. This method is particularly relevant for preparing hydantoins from readily available amino acid precursors.

Modern synthetic strategies have expanded the toolbox for hydantoin synthesis. One such method involves the reaction of α-amino amides with reagents like triphosgene or 1,1'-carbonyldiimidazole (B1668759) (CDI) to generate an isocyanate intermediate. nih.govorganic-chemistry.org This isocyanate is highly reactive and undergoes rapid intramolecular cyclization to form the hydantoin ring. Another approach utilizes a tandem α-amination and α-arylation of silyl ketene acetals. rsc.org This process involves the silver-catalyzed addition of the silyl ketene acetal to an azocarboxamide, generating an N-amino-N'-aryl urea derivative of an amino ester. Base-induced intramolecular arylation followed by ring closure yields the 5,5-disubstituted hydantoin. rsc.org

For a specifically N,N'-disubstituted hydantoin like 1-Phenyl-3-n-propyl hydantoin, these classical methods would require modification, such as starting with N-propyl-α-phenylglycine in a Urech-type synthesis or employing subsequent N-arylation and N-alkylation steps on a pre-formed hydantoin ring.

| Reaction Name | Key Reactants | Key Intermediates | General Applicability |

|---|---|---|---|

| Bucherer-Bergs Reaction | Carbonyl compound, Ammonium carbonate, Cyanide | Cyanohydrin, α-Amino nitrile | Good for 5-substituted and 5,5-disubstituted hydantoins from inexpensive carbonyls. study.com |

| Urech Synthesis | α-Amino acid, Potassium cyanate | Ureido acid (Hydantoic acid) | Useful for converting α-amino acids directly to hydantoins. study.com |

| Isocyanate-based Methods | α-Amino amide, Triphosgene/CDI | Isocyanate | Effective for solid-phase synthesis and creating libraries of derivatives. nih.gov |

| Asymmetric Condensation | Glyoxal, Urea, Chiral phosphoric acid | Vicinal diol, Enol-type intermediate | Provides a single-step enantioselective synthesis of 5-monosubstituted hydantoins. rsc.orgrsc.org |

Detailed Analysis of Intermediates and Transition States

The intermediates and transition states in hydantoin synthesis are critical in defining the reaction pathway and the structure of the final product.

In the Bucherer-Bergs reaction , the α-amino nitrile is a crucial, generally accepted intermediate. nih.gov The subsequent step involves its reaction with CO2 to form a carbamic acid, which then cyclizes. The transition state for this ring-closing step involves the nucleophilic attack of the nitrogen atom of the carbamic acid onto the nitrile carbon. This is followed by tautomerization and hydrolysis of the resulting imine to afford the hydantoin ring.

In the Urech synthesis , the key intermediate is the N-carbamoylamino acid, or ureido acid. The transition state for the cyclization of this intermediate involves the protonation of the carboxylic acid group, making the carbonyl carbon more electrophilic. The terminal nitrogen of the urea moiety then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. The subsequent loss of a water molecule leads to the formation of the five-membered hydantoin ring.

For syntheses proceeding via an isocyanate intermediate , such as the reaction of α-amino amides with triphosgene, the isocyanate is the pivotal intermediate. nih.govnih.gov The transition state for the cyclization is characterized by the intramolecular nucleophilic attack of the amide nitrogen onto the electrophilic carbon of the isocyanate group. This concerted process is typically very fast and leads directly to the hydantoin product.

Recent mechanistic investigations into the enantioselective synthesis of hydantoins from glyoxals and ureas have identified transient enol-type intermediates. rsc.orgrsc.org The reaction is believed to proceed through a vicinal diol intermediate which then undergoes further transformation. The enantiodetermining step is proposed to be the face-selective protonation of this enol intermediate by a chiral acid catalyst. rsc.org

Stereochemical Aspects and Racemization Pathways in Hydantoin Synthesis

When a chiral center is present at the C5 position of the hydantoin ring, controlling the stereochemistry becomes a significant challenge. This is particularly relevant when starting from enantiomerically pure α-amino acids or their derivatives.

Racemization is a common issue in hydantoin synthesis, as the C5 proton is acidic and can be abstracted under basic or even acidic conditions, leading to a loss of stereochemical integrity through the formation of a planar enolate intermediate. rsc.org The derivatization of amino acids into hydantoins can facilitate this deprotonation and thus increase the likelihood of racemization. rsc.org

The choice of reagents can have a profound impact on the stereochemical outcome. For instance, in the synthesis of hydantoins from α-amino amides, using 1,1'-carbonyldiimidazole (CDI) often leads to complete racemization. The proposed mechanism for this involves the formation of an imidazole carbamate intermediate, which is believed to facilitate the epimerization at the α-carbon. organic-chemistry.orgnih.gov In contrast, the use of triphosgene under optimized conditions with a suitable base like pyridine allows for the synthesis of enantiomerically pure hydantoins with high enantiomeric excess (>96%). organic-chemistry.org This is because triphosgene promotes the formation of an isocyanate intermediate that cyclizes rapidly, minimizing the opportunity for racemization. organic-chemistry.orgnih.gov

| Reagent | Proposed Intermediate | Observed Stereochemical Outcome | Reference |

|---|---|---|---|

| 1,1'-Carbonyldiimidazole (CDI) | Imidazole carbamate | Complete racemization | organic-chemistry.orgnih.gov |

| Triphosgene | Isocyanate | Retention of stereochemistry (>96% ee) | organic-chemistry.org |

Understanding these racemization pathways is crucial for the asymmetric synthesis of chiral hydantoin-containing molecules. rsc.org

Kinetic and Thermodynamic Considerations in Hydantoin Ring Closure

The final ring-closure step to form the hydantoin is governed by both kinetic and thermodynamic factors. The formation of the five-membered hydantoin ring is generally a thermodynamically favorable process. However, the rate of this cyclization can be highly dependent on the reaction conditions and the nature of the intermediates.

Kinetic studies on the hydrolysis of hydantoin to form glycine (B1666218) in alkaline conditions have shown the reaction to be a first-order series reaction. acs.org The process involves the initial ring-opening of the hydantoin to form a hydantoic acid (ureido acid), which is then further hydrolyzed to the amino acid. acs.org This suggests that the reverse reaction, the cyclization of the ureido acid, is also likely to follow first-order kinetics. The entire reaction system is typically under kinetic control. acs.org

The rate of ring closure is significantly influenced by factors such as pH and temperature. In the Urech synthesis, the cyclization of the ureido acid intermediate is typically acid-catalyzed. The acid protonates the carboxylic acid group, increasing its electrophilicity and facilitating the intramolecular nucleophilic attack by the urea nitrogen.

In base-catalyzed cyclizations, such as those from ureido derivatives, the base facilitates the deprotonation of the nucleophilic nitrogen, increasing its reactivity towards the ester or acid carbonyl group, thereby accelerating the ring closure. The choice of solvent can also play a role, with polar solvents generally favoring the cyclization process.

Theoretical and Computational Chemistry Studies of 1 Phenyl 3 N Propyl Hydantoin

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a robust quantum mechanical method used to study the electronic structure of molecules. chemrxiv.org It is widely employed to predict various properties, including molecular geometry, vibrational frequencies, and electronic parameters, providing a fundamental understanding of a molecule's behavior. tandfonline.com

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For hydantoin (B18101) derivatives, methods like DFT with the B3LYP functional are commonly used to achieve an accurate optimized geometry. chemrxiv.orgresearchgate.net This foundational analysis is the starting point for calculating other molecular properties.

Electronic structure analysis focuses on the distribution and energy of electrons within the molecule. Key parameters derived from this analysis are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. chemrxiv.org A smaller gap suggests the molecule is more reactive and can be more easily polarized. In studies of related phenyl-substituted compounds, DFT calculations have been instrumental in correlating these electronic properties with experimental observations like UV-visible spectra. nih.gov

| Chemical Hardness (η) | Measures the resistance to change in electron distribution or charge transfer. | A higher value indicates greater stability and lower reactivity. |

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, which corresponds closely to the classical Lewis structure. wikipedia.orgwisc.edu This method provides detailed information about bonding interactions, charge distribution, and intramolecular delocalization effects. usc.edu

NBO analysis calculates the natural atomic charges on each atom, offering a more chemically meaningful representation of charge distribution than other methods. Studies on substituted hydantoins show that the nitrogen and oxygen atoms of the hydantoin ring typically carry significant negative charges, making them potential sites for electrophilic attack or hydrogen bonding. arabjchem.org

Table 2: Example of NBO Donor-Acceptor Interactions in a Hydantoin Ring System

| Donor NBO (Occupancy) | Acceptor NBO (Occupancy) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) O_carbonyl | π* (C=O) | ~25-35 | n → π* (Resonance stabilization) |

| LP (1) N_amide | π* (C=O) | ~40-60 | n → π* (Amide resonance) |

| σ (C-N) | σ* (C-C) | ~2-5 | σ → σ* (Hyperconjugation) |

Note: E(2) values are representative and vary based on the specific molecule and computational method.

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Hydantoin Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. buecher.de They aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. unipd.it For hydantoin derivatives, QSAR models have been successfully developed to predict activities such as anticonvulsant effects and androgen receptor modulation. semanticscholar.orgnih.gov

The foundation of any QSAR model is the calculation of molecular descriptors—numerical values that quantify different aspects of a molecule's structure and properties. researchgate.net These descriptors can be categorized into several classes:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe properties like molecular size, shape, and branching. Molecular connectivity indices are a common example used in studies of anticonvulsant hydantoins. acs.org

Geometric Descriptors: These are based on the 3D structure of the molecule and include parameters like molecular surface area and volume.

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment, partial atomic charges, and HOMO/LUMO energies, often calculated using quantum chemical methods.

Physicochemical Descriptors: These relate to properties like lipophilicity (logP), which is crucial for a drug's ability to cross biological membranes. Lipophilicity has been shown to be an important descriptor in QSAR models for hydantoins with antiproliferative activity. nih.gov

The careful selection of relevant descriptors is critical for building a predictive and robust QSAR model.

Once descriptors are calculated, statistical methods are used to create a model that correlates them with biological activity. elsevierpure.com Multiple Linear Regression (MLR) is a widely used technique that generates a simple linear equation. unipd.it In QSAR studies of hydantoin-based androgen receptor modulators, MLR has been used to create models with strong predictive ability. nih.govresearchgate.net

The general form of an MLR model is: Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where D represents the molecular descriptors and c represents their regression coefficients.

The quality and predictive power of a QSAR model are assessed using several statistical metrics:

R² (Coefficient of Determination): Indicates how well the model fits the training data, with a value closer to 1.0 being better. nih.gov

Q² (Cross-validated R²): Measures the model's internal predictive ability, often determined through leave-one-out (LOO) cross-validation. researchgate.net

External Validation: The model's ability to predict the activity of an external set of compounds not used in model development is the ultimate test of its utility. buecher.de

Molecular Modeling and Docking Studies for Receptor-Ligand Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a macromolecular target, such as a protein or enzyme. derpharmachemica.com This method is essential for understanding the molecular basis of a drug's mechanism of action and for structure-based drug design. nih.gov

For hydantoin derivatives, docking studies have been performed to investigate their interactions with various biological targets. nih.gov For example, hydantoins have been docked into the voltage-gated sodium channel to predict anticonvulsant effects and into cyclooxygenase enzymes to predict anti-inflammatory activity. researchgate.net

The docking process involves two main components:

Sampling Algorithm: Explores possible conformations of the ligand within the active site and different orientations relative to the receptor.

Scoring Function: Estimates the binding affinity (e.g., in kcal/mol) for each generated pose. A lower (more negative) score typically indicates a more favorable binding interaction.

The results of a docking study can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.gov This information is invaluable for designing new derivatives, like 1-Phenyl-3-n-propyl hydantoin, with improved potency and selectivity.

Table 3: Key Concepts in Molecular Docking Studies

| Concept | Description |

|---|---|

| Ligand | The small molecule being docked (e.g., this compound). |

| Receptor | The biological macromolecule target (e.g., an enzyme or receptor). |

| Active Site | The specific binding pocket on the receptor where the ligand binds. |

| Pose | A specific orientation and conformation of the ligand within the active site. |

| Scoring Function | An equation used to estimate the binding affinity of a given pose. |

| Hydrogen Bond | A key non-covalent interaction between a hydrogen atom and an electronegative atom (O, N) that often contributes significantly to binding affinity. |

Theoretical Prediction of Chemical Parameters (e.g., Electron Affinity)

The prediction of chemical parameters through computational methods is a cornerstone of modern chemical research. For hydantoin derivatives, Density Functional Theory (DFT) is a commonly employed method to calculate properties such as electron affinity, which is the energy released when an electron is added to a neutral atom or molecule to form a negative ion.

Detailed studies on various hydantoin derivatives have utilized DFT methods like B3PW91 with a 6-311+G(2df,2p) basis set, based on geometries optimized at the B3LYP/6–31+G(d,p) level, to predict their adiabatic electron affinity (AEA). researchgate.net The accuracy of these DFT methods is often benchmarked against high-level composite ab-initio methods such as G4, G3B3, and CBS-QB3. researchgate.netdoaj.org

The electronic nature of the substituents on the hydantoin ring significantly influences the AEA. Electron-withdrawing groups tend to increase the electron affinity, stabilizing the resulting anion, while electron-donating groups generally decrease it. doaj.org For this compound, the phenyl group at the N1 position and the n-propyl group at the N3 position would collectively determine the molecule's ability to accept an electron.

Upon forming an anion, the geometry of the hydantoin ring undergoes distortion. researchgate.net Natural Bond Orbital (NBO) analysis is used to compute the natural spin density and atomic charges, which reveals that for many hydantoins, the excess spin density is primarily located on the carbonyl carbon atom (C4) of the ring. researchgate.netdoaj.org

While specific theoretical values for this compound are not extensively documented in publicly available literature, the established computational methodologies allow for its properties to be predicted. The table below shows representative theoretically predicted AEA values for related hydantoin compounds, illustrating the effect of different substituents.

| Compound | Substituent(s) | Predicted Adiabatic Electron Affinity (AEA) in eV |

|---|---|---|

| Phenytoin (B1677684) | 5,5-diphenyl | 0.106 |

| Mephenytoin | 5-ethyl-3-methyl-5-phenyl | -0.015 |

| Ethotoin | 3-ethyl-5-phenyl | -0.032 |

| Hydantoin | Unsubstituted | -0.576 |

Data sourced from studies on hydantoin derivatives. researchgate.net

Computational Exploration of Reaction Mechanisms and Energetics

Computational chemistry is instrumental in elucidating the mechanisms and energetics of chemical reactions. For hydantoin derivatives, DFT calculations can map out the potential energy surface of a reaction, identifying transition states, intermediates, and products. This allows for a detailed understanding of reaction pathways, regioselectivity, and stereoselectivity.

For instance, in cycloaddition reactions involving hydantoin derivatives with an exocyclic double bond, computational studies can explain the observed regioselectivity. researchgate.netnih.gov These explorations involve several key analyses:

Frontier Molecular Orbital (FMO) Analysis: The interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other governs the reaction's feasibility and regiochemistry. The energies and spatial distributions of these orbitals are calculated to predict the most likely pathways. researchgate.net

Minimum Energy Path (MEP) Calculation: By mapping the MEP, researchers can identify the transition state structures and calculate the activation energy barriers for different possible reaction channels. The pathway with the lowest activation energy is the most kinetically favorable. researchgate.netnih.gov

A common reaction involving hydantoins is their synthesis via the Bucherer–Bergs reaction. Computational studies can model this multi-component reaction to understand the energetics of each step, from the formation of aminonitrile intermediates to the final cyclization, thereby explaining factors that influence the reaction rate and yield. nih.gov

The table below illustrates the type of energetic data that can be obtained from computational studies of a reaction, using a hypothetical reaction profile for a generic hydantoin derivative.

| Reaction Coordinate Point | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting Materials | 0.0 |

| TS1 | First Transition State | +15.2 |

| Intermediate | Reaction Intermediate | -5.7 |

| TS2 | Second Transition State | +10.8 |

| Products | Final Products | -20.1 |

This table represents hypothetical data for illustrative purposes.

Through such computational explorations, a deep and quantitative understanding of the chemical behavior of this compound can be achieved, guiding its synthesis and application in various chemical contexts.

Chemical Reactivity and Transformations of 1 Phenyl 3 N Propyl Hydantoin

Derivatization Strategies at C5, N1, and N3 Positions

The structural flexibility of the hydantoin (B18101) ring allows for extensive modifications at the N1, N3, and C5 positions, which is crucial for optimizing molecular properties. researchgate.net The reactivity of these positions allows for the introduction of a wide range of functional groups through various organic reactions.

Alkylation and acylation are fundamental strategies for modifying the hydantoin core. The hydantoin ring contains two nitrogen atoms, an amide nitrogen at N1 and an imide nitrogen at N3, both of which can potentially be alkylated. jst.go.jp

Alkylation: The N3 proton is more acidic than the N1 proton due to the influence of two adjacent carbonyl groups. jst.go.jpthieme-connect.de Consequently, under standard basic conditions (e.g., using potassium carbonate), alkylation occurs selectively at the N3 position. jst.go.jpthieme-connect.de The use of stronger bases, such as sodium hydride, can lead to a mixture of N3-monoalkylated and N1,N3-dialkylated products. jst.go.jp

However, selective alkylation at the N1 position can be achieved directly under specific conditions. Research has shown that using potassium bases like potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in tetrahydrofuran (B95107) (THF) can yield N1-monomethylated products efficiently. jst.go.jpnih.gov This N1-selectivity is influenced by the choice of solvent and base. jst.go.jp For 1-Phenyl-3-n-propyl hydantoin, which is already substituted at N1 and N3, further alkylation would typically target the C5 position. This usually involves deprotonation at C5 with a strong base to form an enolate, followed by reaction with an alkyl halide.

| Position | Relative Acidity | Typical Reaction Conditions for Alkylation | Outcome |

|---|---|---|---|

| N3-H | More acidic (pKa ≈ 9) thieme-connect.deasianpubs.org | Weak bases (e.g., K₂CO₃) jst.go.jp | Selective N3-alkylation |

| N1-H | Less acidic (pKa ≈ 14) asianpubs.org | Strong potassium bases in THF (e.g., tBuOK, KHMDS) jst.go.jpnih.gov | Selective N1-alkylation |

| C5-H₂ | Weakly acidic | Strong bases (e.g., LDA, NaH) to form enolate | C5-alkylation |

Acylation: Acylation of hydantoins, typically at the N1 position, produces 1-acylhydantoins. These compounds are themselves useful intermediates for further chemical transformations.

Halogenation of the hydantoin ring typically occurs at the nitrogen atoms, replacing the imido hydrogens with halogen atoms. This process can be controlled to produce mixed N-halogenated hydantoins containing both chlorine and bromine. google.com The reaction is generally carried out in an aqueous alkaline medium. For instance, a 5-substituted hydantoin can be dissolved in water with an alkalizing agent like sodium carbonate or sodium hydroxide (B78521), followed by the addition of bromine and then chlorine gas to complete the halogenation. google.com The pH is a critical parameter and is often controlled between 6.0 and 8.0 for optimal results. google.com For this compound, which lacks N-H protons, direct N-halogenation is not possible. Electrophilic substitution would instead target the phenyl ring at the N1 position, leading to halogenation at the ortho- and para-positions, governed by standard electrophilic aromatic substitution rules.

The Mannich reaction is a powerful tool for the aminomethylation of acidic protons. ias.ac.in In the context of the hydantoin ring, this reaction provides a route for N-functionalization. asianpubs.org Due to the higher acidity of the N3 proton, the Mannich reaction on an unsubstituted or N1-substituted hydantoin occurs selectively at the N3 position. asianpubs.org The reaction involves the condensation of the hydantoin with formaldehyde (B43269) and a primary or secondary amine. asianpubs.orgias.ac.in This introduces an aminomethyl group onto the N3 nitrogen, forming N-Mannich bases. asianpubs.org This reaction is versatile and has been widely used in medicinal chemistry to synthesize bioactive molecules. ias.ac.inresearchgate.net Since this compound is already substituted at the N3 position, it cannot undergo a traditional Mannich reaction at this site.

Ring-Opening Reactions and Hydrolysis Pathways

The hydantoin ring can be opened through hydrolysis, typically under alkaline or acidic conditions, to yield α-amino acids. thieme-connect.dewikipedia.org This reactivity is fundamental to the use of hydantoins in amino acid synthesis and analysis.

The hydrolysis process generally proceeds in two steps. acs.org

Initial Ring Opening: Under alkaline conditions (e.g., using sodium hydroxide), the first step is the hydrolytic cleavage of one of the amide bonds in the ring to form a hydantoic acid (N-carbamoyl-α-amino acid) intermediate. acs.orgresearchgate.net The rate-determining step in the alkaline hydrolysis of many hydantoin derivatives is the addition of a hydroxide ion to the C4 carbonyl carbon.

Hydrolysis to Amino Acid: The intermediate hydantoic acid is then further hydrolyzed, which involves the cleavage of the ureido group to release the corresponding α-amino acid, ammonia (B1221849), and carbon dioxide. wikipedia.orgacs.org

The stability of the hydantoin ring and the conditions required for hydrolysis can be influenced by the substituents at the N1, N3, and C5 positions. researchgate.net For example, the hydrolysis of 5-arylidenehydantoins proceeds with the formation of arylpyruvic acids. Strong acids like halo acids or strong bases such as barium hydroxide are often used to drive the hydrolysis to completion. thieme-connect.de

| Step | Reactant | Reagent/Condition | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Hydantoin | Aqueous NaOH | Hydantoic Acid | acs.orgresearchgate.net |

| 2 | Hydantoic Acid | Aqueous NaOH, Heat | α-Amino Acid + NH₃ + CO₂ | wikipedia.org |

Cleavage Reactions of 1-Acylhydantoins and Related Structures

1-Acylhydantoins can undergo specific cleavage reactions that differ from the general hydrolysis of the hydantoin ring. A notable reaction is the cleavage of the 1-acyl group by an amine at elevated temperatures. scirp.org This reaction effectively transfers the acyl group from the hydantoin to the amine, forming a new amide and regenerating the hydantoin ring. scirp.org

The reaction is typically performed in a solvent like tetrahydrofuran (THF) under reflux conditions. scirp.org Studies have shown that the yield of the resulting amide depends on factors such as the steric hindrance of the amine used. scirp.org Furthermore, the reaction rate can be significantly accelerated by the addition of a catalytic amount of a Lewis acid, such as diethylaluminum chloride. scirp.org This method provides a convenient way to convert a 1-acylhydantoin into a corresponding amide under relatively mild conditions, highlighting the utility of the hydantoin group as a chiral auxiliary or an activating group in synthesis. scirp.org

Advanced Research Trends and Future Directions in N Substituted Hydantoin Chemistry

Hydantoin (B18101) as a Versatile Chemical Scaffold for Molecular Design

The hydantoin ring, chemically known as imidazolidine-2,4-dione, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.govekb.eg This designation stems from its ability to serve as a template for designing diverse bioactive molecules that can interact with multiple biological targets. nih.gov The five-membered heterocyclic framework of hydantoin offers four distinct points for functionalization, providing a versatile platform for molecular design and the synthesis of compounds with a wide spectrum of biological activities. nih.govnih.govrsc.org

The structural features of the hydantoin core, including two hydrogen bond donors and two hydrogen bond acceptors, are crucial for its interaction with biological receptors and enzymes. nih.gov This has led to the development of numerous hydantoin-based drugs with applications as anticonvulsants, anticancer agents, antiarrhythmics, and antiandrogens. nih.govingentaconnect.comsemanticscholar.org The versatility of the scaffold allows for the creation of derivatives with tailored properties, including spirocyclic and fused hydantoins, which expand the accessible chemical space for drug discovery. nih.govacs.org Researchers continue to exploit this scaffold to develop novel therapeutics by modifying its structure to enhance efficacy and target specificity. ekb.eg

Combinatorial Chemistry and Diversity-Oriented Synthesis of Hydantoin Libraries

To explore the vast chemical space accessible from the hydantoin core, researchers have increasingly turned to combinatorial chemistry and diversity-oriented synthesis (DOS). nih.govresearchgate.net These strategies enable the rapid generation of large libraries of hydantoin derivatives, which can then be screened for biological activity. acs.orgmdpi.com Both solid-phase and solution-phase synthesis methodologies have been extensively developed to facilitate the creation of these libraries. mdpi.comresearchgate.netnih.govnih.gov

In solid-phase synthesis, hydantoin precursors are attached to a resin, allowing for sequential reactions and purifications, culminating in the release of the final compounds. mdpi.comnih.gov This approach is highly amenable to automation and the parallel synthesis of hundreds or even thousands of distinct compounds. acs.org For example, a library of 1158 hydantoins was successfully prepared using a solid-phase method to identify novel Aurora kinase A inhibitors. acs.org Solution-phase synthesis, on the other hand, offers flexibility and has been used to generate libraries of over 600 discrete thiohydantoins in a one-pot, three-component reaction. nih.govacs.org These high-throughput synthesis techniques are instrumental in modern drug discovery, allowing for the efficient exploration of structure-activity relationships (SAR) within the hydantoin class. nih.gov

| Strategy | Description | Key Advantages | References |

|---|---|---|---|

| Solid-Phase Synthesis | Compounds are built on a solid support (resin), simplifying purification by allowing excess reagents to be washed away. | Amenable to automation; simplified purification; high throughput. | mdpi.comnih.gov |

| Solution-Phase Synthesis | All reactions are carried out in a liquid medium, offering more flexibility in reaction conditions. | Scalable; easier reaction monitoring; suitable for a wider range of reactions. | nih.govacs.org |

| Diversity-Oriented Synthesis (DOS) | Focuses on creating structurally diverse and complex molecules from simple starting materials, often exploring novel stereochemistry and ring systems. | Generates novel scaffolds; explores untapped chemical space. | nih.govacs.orgresearchgate.net |

Green Chemistry Principles in Hydantoin Synthesis and Derivatization

In line with global efforts towards sustainability, green chemistry principles are increasingly being integrated into the synthesis of hydantoins. ingentaconnect.comeurekaselect.com The focus is on developing environmentally benign processes that minimize waste, reduce the use of hazardous solvents, and improve energy efficiency. researchgate.net Key green methodologies applied to hydantoin synthesis include microwave and ultrasound irradiation, the use of ionic liquids, and solvent-free reaction conditions. ingentaconnect.comresearchgate.neteurekaselect.com

Microwave-assisted synthesis, for instance, has been shown to significantly shorten reaction times and improve yields in the preparation of hydantoin derivatives. researchgate.net Mechanochemistry, which involves conducting reactions in a ball mill without the need for bulk solvents, represents another eco-friendly approach and has been successfully applied to the synthesis of the antiepileptic drug Phenytoin (B1677684). acs.org Furthermore, the use of recyclable catalysts, such as montmorillonite (B579905) K-10 under ultrasound irradiation, provides a sustainable method for producing 5,5-disubstituted hydantoins. researchgate.net These green approaches not only reduce the environmental impact of chemical synthesis but also often lead to more efficient and cost-effective production methods. researchgate.net

Integration of Multidisciplinary Techniques in Hydantoin Research

Modern hydantoin research is highly interdisciplinary, integrating advanced computational techniques with experimental chemistry to accelerate the discovery process. acs.org In silico methods, such as molecular docking and virtual screening, are now routinely used to predict the binding affinity of hydantoin derivatives to specific biological targets, thereby guiding synthetic efforts. jscimedcentral.com These computational approaches help prioritize candidates for synthesis and biological evaluation, saving time and resources.

Conformational analysis of hydantoin-based molecules is performed using a combination of computational modeling and experimental techniques like Nuclear Magnetic Resonance (NMR), circular dichroism (CD), Fourier-transform infrared spectroscopy (FTIR), and X-ray crystallography. nih.govacs.org For example, density functional theory (DFT) studies have been used to determine the most stable secondary structures of hydantoin-based peptidomimetics. acs.org This synergy between computational prediction and empirical validation allows for a deeper understanding of the structure-activity relationships that govern the biological effects of these compounds. nih.govacs.org

Emerging Methodologies in Hydantoin Chemistry

The field of hydantoin synthesis is continually advancing with the development of novel and more efficient chemical methodologies. Multicomponent reactions (MCRs), such as the Bucherer-Bergs and Ugi reactions, are particularly valuable as they allow for the construction of complex hydantoin structures in a single step from simple starting materials. mdpi.comsrrjournals.comnih.govnih.govjsynthchem.com These reactions are highly atom-economical and ideal for building diverse compound libraries. mdpi.com

Recent innovations include the development of novel catalytic systems, such as copper-catalyzed N-arylation, which provides a mild and efficient route to N-substituted hydantoins. organic-chemistry.org Microwave-assisted one-pot cyclization strategies have also emerged as a powerful tool for synthesizing bioactive hydantoins. organic-chemistry.org Flow chemistry is another promising technique that offers improved control over reaction conditions, enhanced safety, and potential for seamless scalability. researchgate.net These emerging methods are expanding the synthetic chemist's toolkit, enabling the creation of previously inaccessible hydantoin analogues and facilitating the exploration of their therapeutic potential. srrjournals.comacs.org

Q & A

Q. What experimental methods are recommended for characterizing the crystal structure of 1-Phenyl-3-n-propyl hydantoin?

To determine crystal structure, X-ray crystallography is the gold standard. Key parameters include bond lengths, torsion angles, and planarity of the hydantoin ring. For example, deviations in planarity (e.g., 0.012 Å for N1 in a related hydantoin derivative) and torsion angles (e.g., -175.6° and 61.5° for substituent orientation) provide insights into conformational stability . Comparative analysis with similar hydantoin structures (e.g., isobutyl-substituted analogs) helps validate findings .

Q. How can hydantoin derivatives be synthesized, and what techniques optimize reaction efficiency?